2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a benzamide group substituted with two methoxy groups at positions 2 and 6, and an isoxazole ring attached to a cyclohexyl group. This compound has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: Benzoic acid is first converted to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid. The resulting methyl benzoate is then reacted with 2,6-dimethoxyaniline to form the benzamide core.
Isoxazole Ring Formation: The benzamide core is then subjected to a cyclization reaction with hydroxylamine hydrochloride and sodium acetate to form the isoxazole ring.
Introduction of the Cyclohexyl Group: Finally, the isoxazole ring is functionalized with a 1-methylcyclohexyl group through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Products include 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: The major product is 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)aniline.
Substitution: Products vary depending on the nucleophile used but can include derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to and inhibits the activity of chitin synthase enzymes, preventing the formation of chitin in insect exoskeletons . This disruption of chitin synthesis leads to the death of the insect, making it an effective insecticide.
Comparison with Similar Compounds
Similar Compounds
Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis.
Triflumuron: Another benzoylphenylurea insecticide with a similar mode of action.
Perfluron: A related compound with structural similarities and insecticidal properties.
Uniqueness
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring
Properties
CAS No. |
82558-66-5 |
---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-19(10-5-4-6-11-19)15-12-16(25-21-15)20-18(22)17-13(23-2)8-7-9-14(17)24-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,20,22) |
InChI Key |
QDWFOWXCNOQUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.